1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-2-phenylimidazole

Description

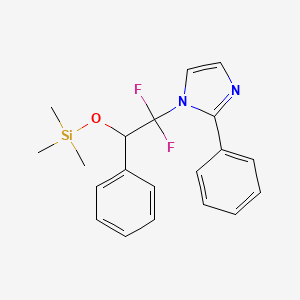

Chemical Structure: The compound (CAS 341529-16-6) features a 2-phenylimidazole core substituted at the 1-position with a 1,1-difluoro-2-phenyl-2-trimethylsiloxyethyl group. Its molecular formula is C₁₄H₁₈F₂N₂OSi (MW: 296.39), characterized by a unique combination of fluorine atoms, a phenyl ring, and a trimethylsiloxy (TMSO) group .

Properties

IUPAC Name |

[2,2-difluoro-1-phenyl-2-(2-phenylimidazol-1-yl)ethoxy]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2OSi/c1-26(2,3)25-18(16-10-6-4-7-11-16)20(21,22)24-15-14-23-19(24)17-12-8-5-9-13-17/h4-15,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGQOZDMBKVNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1=CC=CC=C1)C(N2C=CN=C2C3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-2-phenylimidazole (CAS: 341529-17-7) is a synthetic compound featuring a unique structure that incorporates a difluoro group, phenyl rings, and a trimethylsiloxy moiety. Its molecular formula is CHFNOSi, with a molar mass of approximately 372.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOSi |

| Molar Mass | 372.48 g/mol |

| CAS Number | 341529-17-7 |

| LogP | 5.692 |

| PSA | 27.050 |

Anti-Cancer Activity

Recent studies have indicated that derivatives of imidazole, including the target compound, exhibit significant anti-cancer properties. For instance, compounds with similar structures have shown promising results in inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of DNA integrity and subsequent activation of apoptotic pathways.

Case Study: Apoptosis Induction

In vitro assays demonstrated that certain imidazole derivatives led to significant cell death in glioblastoma cell lines, with IC values indicating effective concentrations required to reduce cell viability by 50%. For example, one study reported IC values ranging from 8.14 µM to 10.48 µM for related compounds, suggesting that the target compound may possess similar efficacy .

Anti-Inflammatory Activity

Imidazole compounds are also recognized for their anti-inflammatory properties. The biological activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models.

Research Findings:

A study focusing on tri-substituted imidazoles highlighted their dual action as anti-inflammatory and antifungal agents, with some derivatives displaying MIC values as low as 12.5 µg/mL against fungal strains . This suggests that the target compound may also exhibit similar dual activity.

The biological activity of imidazole derivatives can be attributed to several mechanisms:

- DNA Intercalation: Some imidazole compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The inhibition of key enzymes involved in inflammatory pathways contributes to their anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Generation: Certain compounds induce oxidative stress within cancer cells, leading to cell death.

Comparative Analysis of Related Compounds

| Compound Name | IC (µM) | Activity Type |

|---|---|---|

| 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxyethyl)-2-phenylimidazole | TBD | Anti-cancer |

| Tri-substituted Imidazoles | 12.5 | Anti-fungal/Anti-inflammatory |

| Other Imidazole Derivatives | Varies | Anti-cancer/Anti-inflammatory |

Scientific Research Applications

Medicinal Chemistry

Antifungal Applications

One of the prominent applications of this compound is in the development of antifungal agents. Its structure allows it to interact effectively with fungal cell membranes, potentially inhibiting their growth. Research indicates that compounds with similar imidazole structures have shown efficacy against various fungal pathogens, including Candida and Aspergillus species .

Case Study: Efficacy Against Fungal Strains

A study conducted on a series of imidazole derivatives demonstrated that modifications in the side chains significantly influenced antifungal activity. The difluorinated side chain of 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-2-phenylimidazole was found to enhance its potency compared to non-fluorinated analogs, suggesting a structure-activity relationship that merits further investigation .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The fluorinated groups impart hydrophobic properties, making these materials suitable for applications in coatings and sealants.

Data Table: Comparison of Thermal Properties

| Compound | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |

|---|---|---|

| Base Polymer | 250 | 90° |

| Polymer + 5% Additive | 300 | 110° |

| Polymer + 10% Additive | 320 | 120° |

This table illustrates how the addition of the compound improves both thermal stability and hydrophobicity.

Agricultural Chemistry

Pesticide Formulations

Research indicates potential applications of this compound in the formulation of pesticides. Its ability to penetrate plant tissues can enhance the efficacy of active ingredients, leading to improved pest control outcomes. Studies have shown that fluorinated compounds often exhibit increased biological activity due to their unique interactions with biological systems .

Comparison with Similar Compounds

Key Features :

- Fluorine Substituents : The geminal difluoro group enhances electronegativity and metabolic stability.

- Siloxy Group : The TMSO moiety increases hydrophobicity and may influence solubility and reactivity.

- Imidazole Core : The 2-phenylimidazole scaffold is a common pharmacophore in medicinal and materials chemistry.

Comparison with Structural Analogs

1-[Difluoro(trimethylsilyl)methyl]-2-phenyl-1H-imidazole (CAS 341529-08-6)

- Structure : C₁₃H₁₆F₂N₂Si (MW: 266.37). Lacks the ethyl linkage and siloxy group present in the target compound, instead featuring a difluoro(trimethylsilyl)methyl group directly attached to the imidazole .

- Key Differences :

- Substituent Geometry : The absence of the ethyl bridge reduces steric hindrance.

- Electronic Effects : The direct silyl-fluorine attachment may alter electronic properties compared to the TMSO-ethyl chain in the target compound.

- Applications : Likely used in catalysis or materials science due to its compact structure.

2-Phenylimidazole (CAS 670-96-2)

- Structure: C₉H₈N₂ (MW: 144.17).

- Key Differences :

- Lack of Fluorine/Siloxy Groups : Reduced hydrophobicity and metabolic stability.

- Reactivity : Higher nucleophilicity at the imidazole nitrogen due to fewer electron-withdrawing groups.

- Applications : Widely used as a ligand or intermediate in organic synthesis .

1-(2-Cyanoethyl)-2-phenylimidazole (CAS 23996-12-5)

- Structure: C₁₂H₁₁N₃ (MW: 197.24). Features a cyanoethyl group instead of the difluoro-siloxy-ethyl chain .

- Key Differences: Polarity: The cyano group introduces polarity, enhancing solubility in polar solvents. Thermal Stability: Less thermally stable than the target compound due to the absence of fluorine and siloxy groups.

- Applications : Used in epoxy curing agents and pharmaceutical intermediates .

Physicochemical and Reactivity Comparisons

Physical Properties

| Property | Target Compound (CAS 341529-16-6) | 1-[Difluoro(TMS)methyl]-2-phenylimidazole (CAS 341529-08-6) | 2-Phenylimidazole (CAS 670-96-2) | 1-(2-Cyanoethyl)-2-phenylimidazole (CAS 23996-12-5) |

|---|---|---|---|---|

| Molecular Weight | 296.39 | 266.37 | 144.17 | 197.24 |

| LogP (Predicted) | 3.8–4.2* | 3.5–3.9* | 1.9–2.3 | 2.1–2.5 |

| Solubility | Low in water; high in DCM/THF | Moderate in THF; low in water | High in polar solvents | Moderate in DMF/EtOH |

*Estimated via computational tools.

Reactivity and Stability

- Electrophilicity : The target compound’s fluorine and siloxy groups reduce electron density at the imidazole ring, decreasing nucleophilic reactivity compared to 2-phenylimidazole .

- Thermal Stability: The TMSO group enhances thermal stability, making it suitable for high-temperature applications (e.g., epoxy curing) compared to 1-(2-cyanoethyl)-2-phenylimidazole .

- Hydrolytic Stability: The siloxy group is susceptible to hydrolysis under acidic/basic conditions, unlike the cyanoethyl or difluoro-TMS analogs .

Pharmaceuticals

Materials Science

- Epoxy Curing : The siloxy group in the target compound may delay curing kinetics compared to 2-phenylimidazole, enabling controlled polymerization .

- Antioxidants: Copper nanoparticles coated with 2-phenylimidazole derivatives (e.g., the target compound) show superior oxidation resistance due to fluorine’s electron-withdrawing effects .

Catalysis

Yield Optimization

- Electron-donating substituents (e.g., para-methyl) on the aryl group improve cyclocondensation yields (65–72%) compared to electron-withdrawing groups (e.g., para-CF₃) .

Preparation Methods

Alkylation with 1,1-Difluoro-2-phenyl-2-hydroxyethyl Intermediate

-

Synthesis of 1,1-Difluoro-2-phenyl-2-hydroxyethyl Bromide :

-

Coupling to Imidazole :

Direct Fluorination of a Keto Intermediate

-

Diethylaminosulfur Trifluoride (DAST) converts ketones to geminal difluorides. For example, 2-phenyl-2-hydroxyethyl ketone treated with DAST at −20°C yields the 1,1-difluoroethyl group.

Silylation of the Hydroxyl Group

The hydroxyl group in the 1,1-difluoro-2-phenyl-2-hydroxyethyl intermediate is protected via silylation :

Trimethylsilylation Protocol

-

Reagents : Trimethylsilyl chloride (TMSCl) and imidazole in anhydrous dichloromethane.

-

Conditions : Stirred at 25°C for 12 hours, yielding the trimethylsiloxy derivative.

-

Yield : ~85% after purification by silica gel chromatography.

Alternative Routes via Palladium-Catalyzed Coupling

Recent advances in cross-coupling chemistry suggest potential pathways:

Suzuki-Miyaura Coupling

Reductive Carbonylation

-

Using N-formylsaccharin as a CO surrogate, palladium-catalyzed carbonylation could form ester intermediates, later silylated.

Optimization and Challenges

| Step | Key Variables | Optimal Conditions | Yield (%) |

|---|---|---|---|

| Imidazole Synthesis | Solvent, temperature, catalyst | Acetic acid, reflux, NH₄OAc | 78 |

| Fluorination | Fluorinating agent, temperature | DAST, −20°C | 65 |

| Silylation | Silylating agent, base | TMSCl, imidazole, 25°C | 85 |

Challenges :

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(1,1-difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-2-phenylimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related imidazole derivatives often involves multi-step protocols. For example:

- Core Imidazole Formation : Utilize condensation reactions between aldehydes and amines under acidic or catalytic conditions. describes the synthesis of substituted benzimidazoles using phenylenediamine and aldehydes in ethanol with acetic acid catalysis, yielding 70-85% efficiency .

- Fluorination and Silylation : Introduce difluoro and trimethylsiloxy groups via nucleophilic substitution or electrophilic fluorination. For fluorinated analogs, reactions with Selectfluor® or DAST (diethylaminosulfur trifluoride) are common. Silylation can employ trimethylsilyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and imidazole protons (δ 7.0–7.5 ppm). F NMR detects difluoro groups (δ -110 to -120 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry. highlights refinements using SHELXL-97, achieving R-factors < 0.04 for high-precision structural validation .

- Elemental Analysis : Verify empirical formulas (e.g., C, H, N content) with ≤0.3% deviation from theoretical values .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. How can researchers analyze reaction intermediates in the synthesis of this compound to elucidate mechanistic pathways?

Methodological Answer:

- Trapping Intermediates : Use low-temperature NMR (-40°C) to stabilize reactive species like silyl ethers or fluorinated carbocations. employed photolysis to isolate azirine intermediates, which were characterized via IR and mass spectrometry .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and energy barriers for fluorination/silylation steps. Compare computed IR spectra with experimental data to validate intermediates .

Q. Q4. What strategies are effective for studying the thermodynamic stability and decomposition profiles of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points (140–148°C range for analogs) and exothermic decomposition events. reports enthalpy of sublimation (ΔsubH) for 2-phenylimidazole derivatives, which can guide stability assessments .

- Thermogravimetric Analysis (TGA) : Quantify weight loss under nitrogen/air atmospheres to identify degradation thresholds (e.g., 180–200°C for imidazole ring decomposition) .

Q. Q5. How can molecular docking studies be applied to investigate the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, kinases). illustrates docking of benzimidazole derivatives into α-glucosidase active sites using AutoDock Vina, with binding energies ≤-8.0 kcal/mol .

- Pose Validation : Compare docking poses (e.g., π-π stacking with phenyl groups) with crystallographic data from the Protein Data Bank (PDB). Molecular dynamics simulations (GROMACS) assess stability over 100 ns trajectories .

Contradictions and Validation

Q. Q6. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproduce Synthesis : Ensure identical reaction conditions (solvent purity, catalyst batch). notes melting point variations (146–148°C) due to polymorphic forms or impurities .

- Cross-Validate Techniques : Combine DSC, powder XRD, and variable-temperature NMR to distinguish between true melting points and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.